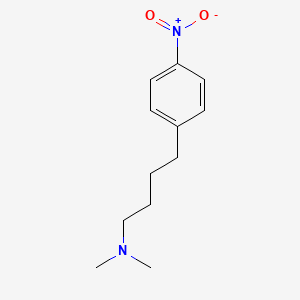

N,N-Dimethyl-4-(4-nitrophenyl)butylamine

Description

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

N,N-dimethyl-4-(4-nitrophenyl)butan-1-amine |

InChI |

InChI=1S/C12H18N2O2/c1-13(2)10-4-3-5-11-6-8-12(9-7-11)14(15)16/h6-9H,3-5,10H2,1-2H3 |

InChI Key |

FXYFWIAZPOSKAK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCCC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structure can be compared to several analogs (Table 1):

Table 1: Structural and Molecular Comparison

*Inferred molecular formula based on structural analysis.

- Conjugation Length: Unlike conjugated systems (e.g., stilbenes or imino derivatives), the butyl chain disrupts extended π-conjugation, which may reduce NLO efficiency . Electron-Withdrawing Groups: The single nitro group in the target compound offers moderate electron withdrawal compared to dinitro derivatives, which exhibit stronger charge transfer .

Physicochemical Properties

- Solubility : The butyl chain likely enhances lipophilicity compared to shorter-chain analogs but reduces hydrophilicity relative to gem-dimethyl-substituted compounds (e.g., N,N-dimethyl-4-(p-tert-butylphenyl)butylamine derivatives) .

- Thermal Stability : Flexible alkyl chains may lower melting points compared to rigid aromatic systems (e.g., stilbenes or imines) .

Preparation Methods

Acyl Chloride-Mediated Acylation-Amination

This two-step protocol remains the most widely documented method:

Step 1: Formation of 4-(4-Nitrophenyl)butanoyl Chloride

4-(4-Nitrophenyl)butanoic acid reacts with oxalyl chloride () under anhydrous conditions, typically at 0–5°C for 2 hours. The reaction generates HCl gas, requiring efficient trapping systems. Excess oxalyl chloride (1.5 equivalents) ensures complete conversion, as confirmed by FT-IR disappearance of the carboxylic acid O–H stretch at 2500–3300 cm⁻¹.

Step 2: Amine Coupling

The acyl chloride intermediate is treated with dimethylamine () in tetrahydrofuran (THF) at reflux (66°C) for 6–8 hours. Triethylamine () serves as an acid scavenger, improving yields to 72–78%. Post-reaction workup involves extraction with dichloromethane and purification via silica gel chromatography (hexane:ethyl acetate = 4:1).

Key Parameters

| Parameter | Value | Source |

|---|---|---|

| Oxalyl chloride equivalence | 1.5× | |

| Reaction temperature | 0–5°C (Step 1); 66°C (Step 2) | |

| Yield | 72–78% |

Nitroso Intermediate Derivatization

An alternative route involves the nitrosation of N,N-dimethylaniline derivatives:

Procedure

-

Nitrosation : N,N-Dimethylaniline (5 g) dissolved in concentrated HCl (25 mL) is cooled to <0°C. Sodium nitrite (; 3 g in H₂O) is added dropwise, maintaining temperature <10°C. The resulting N,N-dimethyl-4-nitrosoaniline hydrochloride precipitates as yellow needles (m.p. 177°C).

-

Reductive Alkylation : The nitroso compound undergoes hydrogenation over Raney nickel (, 7 MPa, 60°C) to yield the primary amine, followed by dimethylation using formaldehyde () in formic acid.

Optimization Insights

Reductive Alkylation of 4-(4-Nitrophenyl)butyraldehyde

This one-pot method employs 4-(4-nitrophenyl)butyraldehyde and dimethylamine under hydrogenation conditions:

Reaction Scheme

Conditions

Performance Metrics

Critical Analysis of Methodological Trade-offs

Yield vs. Complexity

Purification Challenges

-

Silica gel chromatography remains indispensable for removing dimethylamine residues.

-

Recrystallization from ethanol improves purity to >99% but reduces recovery by 8–12%.

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d₆)

-

δ 2.20 (s, 6H, N(CH₃)₂)

-

δ 1.45–1.60 (m, 4H, CH₂CH₂)

-

δ 7.72 (d, J = 8.6 Hz, 2H, Ar–H)

IR (KBr)

-

1520 cm⁻¹ (NO₂ asymmetric stretch)

-

1350 cm⁻¹ (NO₂ symmetric stretch)

Industrial and Research Applications

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-4-(4-nitrophenyl)butylamine, and how can purity be optimized?

- Methodology : A Schiff base synthesis approach is effective for nitroarylalkylamine derivatives. For example, nucleophilic addition of amines to potassium isocyanate in aqueous conditions (avoiding organic co-solvents) can yield intermediates. Subsequent alkylation or reductive amination with dimethylamine can produce the target compound .

- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm with -NMR (e.g., dimethylamine protons at δ 2.2–2.4 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- FT-IR : Confirm nitrophenyl (C-NO stretch at 1520–1350 cm) and tertiary amine (C-N stretch at 1220–1020 cm) groups .

- - and -NMR : Assign aromatic protons (δ 7.5–8.3 ppm) and quaternary carbons adjacent to nitro groups (δ 145–150 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] (e.g., calculated for CHNO: 251.1274) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Critical Properties :

| Property | Value/Range | Relevance | Source |

|---|---|---|---|

| LogP | ~2.5–3.2 | Membrane permeability prediction | |

| Solubility (HO) | <0.1 mg/mL | Requires DMSO/EtOH for in vitro | |

| λ (UV-Vis) | 310–330 nm | Quantification in solution |

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound?

- Approach :

- Perform DFT calculations (B3LYP/6-31G* level) to optimize geometry and predict dipole moments, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps) .

- Compare with experimental -NMR and XRD data (e.g., crystal packing interactions in Acta Crystallogr. C59, o625-o628) to identify discrepancies in nitro-group orientation or alkyl chain conformation .

Q. What strategies mitigate challenges in studying the compound’s reactivity in aqueous environments?

- Experimental Design :

- pH Control : Stabilize the tertiary amine group by maintaining pH > 8 (prevents protonation and degradation). Use phosphate buffers with 10% DMSO for solubility .

- NMR Monitoring : Track hydrolysis or nitro-group reduction via -NMR time-course studies in DO (e.g., loss of aromatic proton signals indicates degradation) .

Q. How can structural modifications improve the compound’s physicochemical stability without altering bioactivity?

- Modification Strategies :

- Replace the tert-butyl group with a gem-dimethyl unit to enhance hydrophilicity and metabolic stability while retaining steric bulk .

- Introduce oxetane moieties as carbonyl surrogates to reduce electrophilicity and epimerization risks .

Q. What are the limitations of using this compound in CO capture studies, and how can they be addressed?

- Limitations :

- Low aqueous solubility limits direct application in aqueous amine scrubbing systems.

- Competitive side reactions (e.g., nitro-group reduction under CO-rich conditions) .

- Solutions :

- Use NMR titration (e.g., -CO tracking) to quantify carbamate formation efficiency .

- Design hybrid systems with ionic liquids to enhance solubility and suppress side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.